3-amino-5-fluoro-N-methylbenzamide
Overview
Description
3-amino-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzamide, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-fluoro-N-methylbenzamide typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-amino-5-fluoroaniline is then reacted with methyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-amino-5-fluoro-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-fluoro-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-fluoro-N-methylbenzamide
- 4-amino-2-fluoro-N-methylbenzamide
Comparison
3-amino-5-fluoro-N-methylbenzamide is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets compared to its isomers. For example, the 4-amino-3-fluoro-N-methylbenzamide has the amino group at the 4-position, which may result in different binding affinities and biological activities.
Biological Activity
3-Amino-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula CHFNO. It is a derivative of benzamide, characterized by an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group attached to the nitrogen atom of the amide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition.
The synthesis of this compound typically involves several steps:
- Nitration : 3-fluoroaniline is nitrated to introduce a nitro group at the 5-position.
- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Amidation : The resulting compound is reacted with methyl isocyanate to form this compound.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. Its mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Acting as modulators for various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound inhibited growth in breast (T-47D), leukemia (SR), melanoma (SK-MEL-5), and colon (HCT-116) cancer cell lines with inhibition percentages ranging from 81% to over 90% .
Cell Line | % Inhibition |
---|---|
T-47D (Breast) | 90.47% |
SR (Leukemia) | 81.58% |
SK-MEL-5 (Melanoma) | 84.32% |
HCT-116 (Colon) | 84.83% |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, notably alkaline phosphatase (ALP). In studies, it showed promising IC values indicating its potential as an enzyme inhibitor:
Enzyme | IC (µM) |
---|---|
Alkaline Phosphatase | 0.420 ± 0.012 |
These results suggest that this compound could be a valuable lead compound for developing new therapeutic agents targeting cancer and other diseases.
Case Studies
- Study on Anticancer Properties : A research article reported that derivatives of benzamide, including this compound, were tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The findings highlighted its effectiveness in inhibiting cell growth across multiple cancer types, suggesting its broad-spectrum anticancer potential .
- Mechanistic Insights : Another study explored the interaction of this compound with G protein-coupled receptors (GPCRs), demonstrating its role as an allosteric modulator which could enhance or inhibit receptor activity depending on the cellular context .
Properties
IUPAC Name |
3-amino-5-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHMGMPBJYBHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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